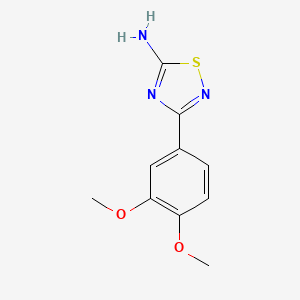

3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine

Description

3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an amine group at position 3. The dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance solubility and influence intermolecular interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNZBQMTCMGEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NSC(=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro or bromo groups onto the aromatic ring.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine

- Structure : Differs by substitution of methoxy groups with chlorine atoms at the phenyl ring’s 3,4-positions.

- Synthesis: Prepared via condensation of cyanoacetic acid with 3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-amine in the presence of DIPEA and THF, yielding intermediates for kinase activators .

- Properties : The electron-withdrawing chlorine substituents likely reduce solubility compared to methoxy groups but may enhance electrophilic reactivity.

3-Phenyl-1,2,4-thiadiazol-5-amine

- Structure : Features an unsubstituted phenyl group.

- Applications: Acts as a precursor for anticancer agents and is noted for its structural simplicity and adaptability in derivatization .

Key Insight : Methoxy groups in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to chloro- or unsubstituted phenyl analogs, though at the expense of reduced electrophilic character.

Core Heterocycle Modifications

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

- Structure : Replaces the thiadiazole core with a triazine ring.

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

- Structure : Combines a benzothiazole-triazole hybrid structure.

Key Insight : Thiadiazole derivatives generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation .

Macrofilaricidal Thiadiazol-5-amines

- Examples : Compounds such as 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Yield: 71%, Purity: 97%) .

- Activity : These derivatives show efficacy against filarial parasites, suggesting that the thiadiazole-amine scaffold is critical for macrofilaricidal action.

Anticancer Thiadiazole-Triazole Hybrids

- Example: 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole .

- Mechanism : Combines thiadiazole’s stability with triazole’s hydrogen-bonding ability, enhancing cytotoxicity.

Key Insight : The dimethoxyphenyl-thiadiazole-amine structure may offer a balance of solubility and bioactivity, though direct biological data for the target compound are lacking.

Data Table: Structural and Functional Comparison

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine is part of the 1,2,4-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities associated with this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-amino-4-methoxybenzoic acid derivatives with thiosemicarbazide under acidic or basic conditions. Characterization methods such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Techniques and Their Findings

| Technique | Key Findings |

|---|---|

| NMR | Signals at 6.00 ppm (NH), 9.08 ppm (amide) |

| IR | Characteristic C=S bond at ~1300 cm⁻¹ |

| Mass Spectrometry | Base peak at m/z = 524 (M-H) |

Biological Activity

Research indicates that compounds within the thiadiazole class exhibit a wide range of biological activities including antimicrobial , anti-inflammatory , anticonvulsant , and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

In vitro studies have indicated that this compound may exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been assessed using models such as the maximal electroshock (MES) test. Compounds similar to this compound have shown promising results in reducing seizure activity in animal models.

Case Studies

- Study on Anticonvulsant Activity : A study investigated a series of thiadiazole derivatives for their anticonvulsant properties using the MES model. The results indicated that compounds with methoxy substitutions exhibited enhanced activity at lower doses compared to controls .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-donating groups like methoxy had improved antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example, reacting 3,4-dimethoxybenzoyl chloride with thiosemicarbazide under reflux in ethanol, followed by cyclization using sulfuric acid or polyphosphoric acid (PPA) . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice. Lower yields (<50%) are observed with aqueous NaOH, while PPA improves cyclization efficiency (~70% yield) .

| Synthesis Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|

| Cyclocondensation | H₂SO₄ | Ethanol | 60–65% |

| Cyclization | PPA | Toluene | 70–75% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.08 for C₁₀H₁₁N₃O₂S).

- X-ray crystallography : For unambiguous confirmation of the thiadiazole ring geometry and hydrogen bonding networks, as demonstrated for analogous triazole-thiadiazole hybrids .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or microbial targets (e.g., β-lactamase) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare MICs to reference drugs like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents:

- Methoxy groups : Replace with halogens (e.g., Cl, F) or electron-withdrawing groups to alter electronic effects on the aromatic ring .

- Thiadiazole core : Introduce methyl or trifluoromethyl groups at position 2 to enhance lipophilicity and membrane permeability .

- Assay design : Use parallel synthesis and high-throughput screening (HTS) to evaluate derivatives against cancer cell lines (e.g., MCF-7, HeLa) and microbial panels.

Q. What computational strategies are effective for predicting binding modes and target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., COX-2, DNA gyrase). Validate with MD simulations (GROMACS) to assess binding stability .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. For example, the thiadiazole sulfur may act as a nucleophilic center .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Address variability via:

- Dose-response validation : Repeat assays with 8–12 concentration points to confirm IC₅₀/EC₅₀ trends.

- Impurity profiling : Use HPLC-MS to rule out side products (e.g., oxidized thiadiazole derivatives) that may skew results .

- Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across studies?

- Key Factors :

- Catalyst purity : Commercial PPA often contains trace phosphoric acid, which can inhibit cyclization. Pre-drying catalysts improves reproducibility .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. Optimize solvent mixtures (e.g., ethanol:toluene 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.